CUDC-427 is a selective antagonist of inhibitor of apoptosis proteins, notably targeting cellular inhibitors of apoptosis protein-1. It has garnered attention for its potential therapeutic applications in oncology due to its ability to induce apoptosis in cancer cells. CUDC-427 is classified as a small molecule compound and is identified by its chemical structure, which includes various functional groups contributing to its biological activity.
CUDC-427 was initially developed by Curis, Inc. and has been the subject of various preclinical and clinical studies aimed at evaluating its safety, tolerability, and efficacy in treating advanced solid tumors. The compound's development is part of a broader effort to target apoptotic pathways in cancer therapy.
CUDC-427 falls under the category of small-molecule inhibitors and is specifically classified as an antagonist of the inhibitor of apoptosis proteins. This classification is significant due to its mechanism of action, which involves promoting apoptosis in cancer cells that typically evade cell death.
The synthesis of CUDC-427 involves several key steps:
The synthesis may require advanced techniques such as solid-phase peptide synthesis or solution-phase synthesis, depending on the specific intermediates used. The reaction conditions must be closely monitored to prevent side reactions and ensure high selectivity for the desired product.
The molecular formula for CUDC-427 is , with a molecular weight of 446.53 g/mol. Its structure features multiple functional groups that contribute to its pharmacological properties.
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=C(S3)C4=NC=CO4)C5=CC=CC=C5)NC
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)NC3=C(N=C(S3)C4=NC=CO4)C5=CC=CC=C5)NC
These representations provide insight into the stereochemistry and connectivity of atoms within the molecule, which are essential for understanding its interaction with biological targets.
CUDC-427 can undergo various chemical reactions, including:
The specific conditions under which these reactions occur can significantly influence the yield and purity of CUDC-427. For instance, oxidation reactions may require careful control of temperature and pH to avoid degradation of sensitive functional groups.
The mechanism of action for CUDC-427 primarily involves the inhibition of cellular inhibitors of apoptosis protein-1. By binding to these proteins, CUDC-427 promotes apoptosis in cancer cells that are resistant to conventional therapies.
Clinical studies have demonstrated that treatment with CUDC-427 leads to significant reductions in cellular levels of inhibitors of apoptosis proteins within peripheral blood mononuclear cells. This reduction correlates with increased apoptotic activity in tumor cells, suggesting a direct link between CUDC-427 administration and enhanced cell death in malignancies.
Relevant analyses often include assessments using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm purity and structural integrity.
CUDC-427 has shown promise in various scientific applications, particularly in cancer research. Its ability to induce apoptosis makes it a candidate for combination therapies with other chemotherapeutic agents. Studies have indicated that when used alongside cisplatin, CUDC-427 enhances cytotoxic effects against resistant cancer cell lines.
Additionally, ongoing clinical trials are exploring its efficacy across multiple types of cancers, including ovarian cancer and lymphoma. The compound's role as an inhibitor of apoptosis proteins positions it as a valuable tool in developing targeted cancer therapies aimed at overcoming resistance mechanisms in tumor cells.
CUDC-427 (GDC-0917) is a second-generation monovalent smac mimetic with the chemical name (S)-1-((S)-2-cyclohexyl-2-((S)-2-(methylamino)propanamido)acetyl)-N-(2-(oxazol-2-yl)-4-phenylthiazol-5-yl)pyrrolidine-2-carboxamide [3] [6]. Its molecular formula is C₂₉H₃₆N₆O₄S, with a molecular weight of 564.70 g/mol and a CAS registry number of 1446182-94-0 [1] [5]. The structure features three chiral centers and a fused heterocyclic system comprising a phenylthiazole core linked to an oxazole ring, critical for binding to BIR domains of IAPs [3] [4]. The compound appears as a light-yellow to yellow solid with limited aqueous solubility (soluble in DMSO at 50 mg/mL (88.54 mM)) but not in water [1] [5]. Its SMILES string is O=C(C@HN1C(C@HNC(C@HNC)=O)=O)NC3=C(C4=CC=CC=C4)N=C(C5=NC=CO5)S3, confirming stereospecificity [5].
Table 1: Physicochemical Properties of CUDC-427
Property | Value |
---|---|
Molecular Formula | C₂₉H₃₆N₆O₄S |
Molecular Weight | 564.70 g/mol |
CAS Number | 1446182-94-0 |
Appearance | Light yellow to yellow solid |
Solubility | 50 mg/mL in DMSO; insoluble in water |
SMILES Notation | O=C(C@HN1C(C@HNC(C@HNC)=O)=O)NC3=C(C4=CC=CC=C4)N=C(C5=NC=CO5)S3 |
CUDC-427 was designed through structure-based optimization to mimic the endogenous Smac/DIABLO protein’s N-terminal tetrapeptide (Ala-Val-Pro-Ile), which binds IAPs [4] [7]. Key modifications include:
The synthesis employs solid-phase peptide chemistry followed by solution-phase coupling. The N-Me-Ala-Chg-Pro tripeptide scaffold is assembled on resin, with the Mitsunobu reaction introducing N-methylation [4]. Final coupling with the heterocyclic acid moiety yields CUDC-427, which exhibits pan-IAP antagonism with Kᵢ values of <10 nM against cIAP1, cIAP2, and XIAP [3] [8]. Optimization focused on reducing peptidic character to enhance oral bioavailability while retaining potency [4] [9].
CUDC-427 demonstrates species-dependent pharmacokinetics with low-to-moderate clearance in preclinical models: 12.0 mL/min/kg (mouse), 27.0 mL/min/kg (rat), and 15.3 mL/min/kg (dog) [1] [5]. Monkey models show higher clearance (67.6 mL/min/kg), attributed to metabolic differences [5]. Oral bioavailability is highest in rodents (50–70%) and lowest in monkeys (<20%) due to first-pass metabolism [1] [6]. The compound follows linear kinetics across species, supporting twice-weekly or daily dosing in clinical settings [2].
For drug delivery, CUDC-427’s high LogP (predicted 1.281 g/cm³) necessitates formulation aids. In xenograft studies, it is administered as a TFA salt dissolved in PBS or in 15% hydroxypropyl-β-cyclodextrin/20 mM succinic acid to enhance solubility [3] [5]. The 14-day on/7-day off oral dosing schedule (21-day cycles) achieves sustained target inhibition in tumors without precipitation in gastrointestinal fluids [2] [9]. Dose-dependent tumor growth inhibition (TGI) is observed at 0.08–16.3 mg/kg in MDA-MB-231 breast cancer xenografts, with <11% body weight loss, indicating adequate therapeutic index [1] [5].
Table 2: Pharmacokinetic Parameters of CUDC-427 in Preclinical Models
Species | Clearance (mL/min/kg) | Oral Bioavailability | Dosing Regimen |
---|---|---|---|
Mouse | 12.0 | ~70% | Once daily, 21 days |
Rat | 27.0 | ~50% | Once daily, 21 days |
Dog | 15.3 | ~40% | Twice weekly |
Monkey | 67.6 | <20% | Not recommended |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7